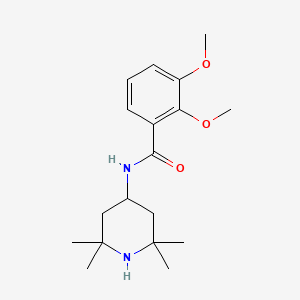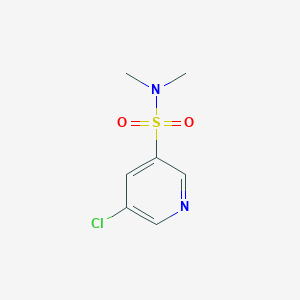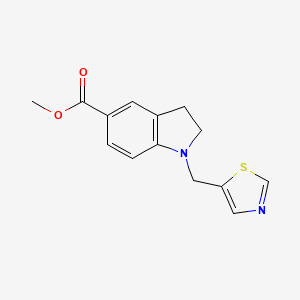
2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with two methoxy groups and a tetramethylpiperidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides.
科学研究应用
2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2,3-dimethoxybenzamide: Lacks the tetramethylpiperidinyl moiety, resulting in different chemical properties and applications.
N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide:
属性
IUPAC Name |
2,3-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2)10-12(11-18(3,4)20-17)19-16(21)13-8-7-9-14(22-5)15(13)23-6/h7-9,12,20H,10-11H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQZMHADGJUEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Chlorophenyl)methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7673107.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7673114.png)
![N-(3-ethoxypropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B7673132.png)
![1-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-[2-(1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7673148.png)
![[4-[Methyl(pyridin-2-ylmethyl)amino]oxan-4-yl]methanol](/img/structure/B7673152.png)
![4-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7673159.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B7673164.png)
![N-[4-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-phenyl]-acetamide](/img/structure/B7673165.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7673172.png)

![2-[3-chloro-4-(difluoromethoxy)anilino]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B7673201.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7673207.png)
![N-[[4-(difluoromethyl)phenyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7673213.png)

